molecular formula C17H13NO4 B11838867 2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid CAS No. 90034-46-1

2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Cat. No.: B11838867
CAS No.: 90034-46-1
M. Wt: 295.29 g/mol
InChI Key: SIIOLIAKGNVRHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a methoxyphenyl group at the second position, an oxo group at the fourth position, and a carboxylic acid group at the sixth position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with an appropriate aniline derivative, followed by cyclization and oxidation steps. The reaction conditions often involve the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors, automated synthesis, and purification systems like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, interference with DNA replication, or modulation of signal transduction pathways.

Comparison with Similar Compounds

  • 2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles

Comparison: Compared to these similar compounds, 2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

CAS No.

90034-46-1

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-oxo-1H-quinoline-6-carboxylic acid

InChI

InChI=1S/C17H13NO4/c1-22-12-5-2-10(3-6-12)15-9-16(19)13-8-11(17(20)21)4-7-14(13)18-15/h2-9H,1H3,(H,18,19)(H,20,21)

InChI Key

SIIOLIAKGNVRHT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.